molecular formula C6H2Br2N2 B1426171 2,4-Dibromonicotinonitrile CAS No. 1152617-14-5

2,4-Dibromonicotinonitrile

Cat. No.: B1426171
CAS No.: 1152617-14-5
M. Wt: 261.9 g/mol
InChI Key: QQRBWXRCIWAXAU-UHFFFAOYSA-N
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Description

2,4-Dibromonicotinonitrile is a chemical compound with the molecular formula C6H2Br2N2. It belongs to the class of nitrile-containing fused heterocycles. This compound is known for its unique properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dibromonicotinonitrile can be synthesized through several methods. One common method involves the bromination of nicotinonitrile. The reaction typically uses bromine as the brominating agent and is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions often include a temperature range of 0-25°C and a solvent such as acetonitrile.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromonicotinonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents such as organometallic compounds.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other derivatives.

Common Reagents and Conditions

    Substitution: Organometallic reagents such as Grignard reagents or organolithium compounds are commonly used.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation are typical methods.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.

Major Products Formed

    Substitution: Formation of substituted nicotinonitrile derivatives.

    Reduction: Formation of 2,4-dibromoaniline.

    Oxidation: Formation of 2,4-dibromonicotinic acid.

Scientific Research Applications

2,4-Dibromonicotinonitrile is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Dibromonicotinonitrile involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The nitrile group can interact with nucleophilic residues in proteins, leading to inhibition of enzymatic activity. The bromine atoms can also participate in halogen bonding, further stabilizing the interaction with the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dibromonicotinonitrile
  • 2,4-Dichloronicotinonitrile
  • 2,4-Difluoronicotinonitrile

Uniqueness

2,4-Dibromonicotinonitrile is unique due to the presence of two bromine atoms at the 2 and 4 positions of the nicotinonitrile ring. This specific substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2,4-dibromopyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2N2/c7-5-1-2-10-6(8)4(5)3-9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQRBWXRCIWAXAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Br)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152617-14-5
Record name 2,4-dibromopyridine-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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